9-(Bromomethyl)phenanthrene

Nucleophilic substitution Synthetic methodology Cross-coupling precursors

Researchers often face sluggish reactivity with simple aryl halides. 9-(Bromomethyl)phenanthrene overcomes this with its benzylic bromide architecture, offering: • 42 kJ mol⁻¹ lower C-Br bond dissociation energy vs. chloro analog, enabling <2 h coupling reactions at 60°C. • Monofunctional handle avoids cross-linking and bis-adduct streams seen with 9,10-bis(bromomethyl)phenanthrene. • Orthogonal reactivity allows simultaneous functionalization at the 3-position for diverse library synthesis. Procurement managers benefit from a single, high-purity (95%) intermediate that reduces chromatography steps and accelerates lead optimization.

Molecular Formula C15H11Br
Molecular Weight 271.15 g/mol
CAS No. 24471-57-6
Cat. No. B8721426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Bromomethyl)phenanthrene
CAS24471-57-6
Molecular FormulaC15H11Br
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CBr
InChIInChI=1S/C15H11Br/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2
InChIKeyCSZYFOWZUOIKKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Bromomethyl)phenanthrene (CAS 24471-57-6) – Core Reactivity and Procurement-Relevant Physical Properties


9-(Bromomethyl)phenanthrene (CAS 24471-57-6) is a brominated polycyclic aromatic hydrocarbon bearing a single bromomethyl substituent at the reactive 9-position of the phenanthrene core . This benzylic bromide architecture is a versatile building block for palladium-catalyzed cross-couplings, nucleophilic substitutions, and the assembly of conjugated organic frameworks . The compound is an off-white to pale yellow crystalline solid with a well-defined melting point (115–118 °C) that facilitates accurate formulation and streamlined purification .

Why 9-(Bromomethyl)phenanthrene Cannot Be Replaced by Generic Phenanthrene Halides


Phenanthrene halides and alkyl derivatives are not a uniform commodity class. The 9-bromomethyl substitution pattern combines the leaving-group ability of a benzylic bromide with the extended π-stacking and electronic stabilization of the phenanthrene core . This dual nature is absent in simple aryl bromides (e.g., 9-bromophenanthrene), which exhibit far lower reactivity toward nucleophilic displacement, and is also distinct from 9,10-bis(bromomethyl)phenanthrene, whose symmetrical di-functionalization yields inseparable bis-adduct streams and altered solubility profiles that compromise application-specific performance . The quantitative evidence below establishes exactly where 9-(bromomethyl)phenanthrene provides measurable differentiation that generic substitution cannot replicate.

Quantitative Differentiation Evidence for 9-(Bromomethyl)phenanthrene Versus Closest Analogs


Leaving-Group Reactivity: Benzylic Bromide vs. Chloride in 9-(Chloromethyl)phenanthrene

The C–Br bond dissociation energy in 9-(bromomethyl)phenanthrene is ~285 kJ mol⁻¹, compared to ~327 kJ mol⁻¹ for the C–Cl bond in 9-(chloromethyl)phenanthrene, providing a significantly lower activation barrier for oxidative addition with Pd(0) and SN2 displacement [1]. This translates directly into faster conversion under mild coupling conditions and higher product yields, particularly in transformations where the electrophilic partner is sterically congested or electronically deactivated. The bromide also offers a ~49 Da mass increment (Exact Mass: 270.0044 vs 226.0549 for the chloride [2]) that becomes a practical analytical handle for reaction monitoring by LC-MS or GC-MS [3].

Nucleophilic substitution Synthetic methodology Cross-coupling precursors

Synthesis Yield: 9-(Bromomethyl)phenanthrene via PBr₃ Route vs. NBS Route Product Purity

A published protocol using phosphorus tribromide (PBr₃) in dichloromethane at 0 °C delivers 9-(bromomethyl)phenanthrene in 79% isolated yield (10.28 g from 10.0 g precursor, 48 mmol scale) with a melting point of 118–120 °C, fully characterized by ¹H NMR, ¹³C NMR, and HRMS . In contrast, the NBS/benzoyl peroxide radical bromination route yields product that requires chromatographic purification due to ~75% purity, resulting in a lower effective yield and additional labor . The PBr₃ method thus provides a defined, high-purity solid suitable for direct use without further purification, reducing procurement risk for multi-step synthetic programs.

Synthetic methodology Process chemistry Building-block procurement

Solid-State Stability: Melting Point Difference vs. 9-Methylphenanthrene and 9-Chloromethylphenanthrene

9-(Bromomethyl)phenanthrene exhibits a melting point of 115–120 °C , which is 15–25 °C higher than 9-methylphenanthrene (90–93 °C ) and 16–21 °C higher than 9-chloromethylphenanthrene (99–101 °C ). The elevated melting point indicates stronger intermolecular interactions and higher crystal lattice energy, translating into reduced sublimation losses during storage, easier handling as a free-flowing solid, and simpler solvent removal during rotary evaporation without risk of melting or smearing. For procurement teams, this means less cold-chain dependency and longer shelf-life at ambient conditions.

Crystallinity Purity assessment Storage stability

Molecular Weight Advantage: Monofunctional vs. Difunctional Phenanthrene Building Blocks

9-(Bromomethyl)phenanthrene (MW 271.15 g/mol ) is 93 g/mol lighter than 9,10-bis(bromomethyl)phenanthrene (MW 364.08 g/mol ). In fullerene Diels-Alder adduct synthesis for organic photovoltaics (OPVs), monosubstituted phenanthrene adducts (PCMA) achieve lower molecular weight pendants per fullerene cage than bis-adducts (PCBA), which is critical for maximizing the active-material weight fraction in the photoactive layer [1]. The monofunctional nature also avoids cross-linking side reactions that can gel the reaction mixture during polymer functionalization, a well-documented issue with bis(bromomethyl)arenes under basic conditions.

Formula weight efficiency Materials chemistry OPV acceptor synthesis

Spectroscopic Identity: ¹H NMR Signature (DMSO-d₆) and GC-MS Confirmation vs. 9-Bromophenanthrene

The ¹H NMR spectrum of 9-(bromomethyl)phenanthrene in DMSO-d₆ displays a diagnostic singlet at δ 5.27 (2H, CH₂Br), clearly resolving the compound from 9-bromophenanthrene (CAS 573-17-1), which lacks this methylene resonance and instead shows only aromatic signals . GC-MS analysis on standard columns yields two well-resolved mass spectra with a base peak corresponding to the molecular ion cluster (M⁺ 270/272, 1:1 Br isotope pattern) [1]. These unambiguous spectrometric fingerprints enable rapid identity verification upon receipt, eliminating the risk of mis-shipment with other C₁₅H₁₁Br isomers that share the same molecular formula but exhibit different reactivity profiles.

Analytical quality control Structure confirmation Procurement specification

LogP and Partitioning: Computational Prediction Comparison with 9-Methylphenanthrene

The XLogP3 value of 9-(bromomethyl)phenanthrene is computed as 5.0 , versus 4.8 for both 9-chloromethylphenanthrene [1] and 9-methylphenanthrene (predicted logP ~4.3–4.8) . The 0.2–0.7 log unit increase reflects the greater polarizability and hydrophobic surface area contribution of the bromine atom. In drug-design programs, this higher logP translates into an increased membrane permeation rate by a factor of ~1.6–5.0× (assuming a linear free-energy relationship for passive diffusion), which can be advantageous or disadvantageous depending on the target profile, but must be explicitly accounted for when selecting the core scaffold.

Lipophilicity Medicinal chemistry Bioavailability prediction

Procurement-Optimized Application Scenarios for 9-(Bromomethyl)phenanthrene


Palladium-Catalyzed Cross-Coupling Precursor for Extended π-Conjugated Materials

The benzylic bromide of 9-(bromomethyl)phenanthrene undergoes rapid oxidative addition with Pd(0) catalysts, enabling Suzuki-Miyaura, Negishi, or Stille couplings with aryl boronic acids, organozinc, or organostannane reagents to install the phenanthrene chromophore onto conjugated backbones . The 42 kJ mol⁻¹ lower C–Br bond dissociation energy compared to the chloro analog directly translates into shorter reaction times under standard conditions (<2 h at 60 °C) and is compatible with electron-rich or sterically demanding coupling partners that fall to react with 9-chloromethylphenanthrene. This has been exploited in the synthesis of phenanthrene-substituted fullerene adducts for bulk-heterojunction OPVs, where monofunctionalization avoids the cross-linking associated with 9,10-bis(bromomethyl)phenanthrene [1].

Synthesis of 3,9-Disubstituted Phenanthrene NMDA Receptor Modulator Libraries

Medicinal chemistry programs targeting NMDA receptor allosteric modulation have used 9-substituted phenanthrene-3-carboxylic acids as core pharmacophores . 9-(Bromomethyl)phenanthrene serves as a key branching intermediate: the bromomethyl group provides a handle for nucleophilic displacement to generate 9-aminomethyl, 9-hydroxymethyl, or 9-alkoxymethyl derivatives, while orthogonal functionalization at the 3-position proceeds via electrophilic substitution or directed metalation. The PBr₃ synthesis route (79% yield, mp 118–120 °C) delivers the bromomethyl intermediate in sufficient purity for direct library expansion without pre-purification, reducing the synthesis cycle time by at least one chromatography step per analog . The 5.0 XLogP3 of the core is a useful reference point for library design, flagging the need for polarity-introducing substituents when targeting CNS drug-like space [1].

Polymer-Immobilized Reagent and Heterogeneous Catalyst Support Fabrication

The single benzylic bromide in 9-(bromomethyl)phenanthrene allows clean, stoichiometric attachment to functionalized polymer beads (e.g., aminomethyl polystyrene, Wang resin) without the gelation or site-isolation failure observed with bis(bromomethyl)arenes . The 93 g/mol lower mass compared to 9,10-bis(bromomethyl)phenanthrene also means a higher functional-group density per gram of final resin when measured by the analytical handle. The higher melting point (115–120 °C) further ensures that the immobilized phenanthrene moiety does not undergo glass transition or melt-smearing during solvent swelling and bead drying steps that are routine in solid-phase synthesis . Quality control of the loaded resin is simplified by the characteristic ¹H NMR signal of residual CH₂Br at δ 5.27 after cleavage [1].

Photophysical Probe Development and Singlet-Fission Chromophore Synthesis

Phenanthrene-based chromophores functionalized at the 9-position exhibit distinct excited-state dynamics relevant to singlet fission and triplet-triplet annihilation upconversion . The bromomethyl group in 9-(bromomethyl)phenanthrene acts as a photo-labile protective group for hydroxymethyl-functionalized phenanthrenes, where controlled photolytic cleavage regenerates the alcohol in situ for photophysical measurements, a strategy that is incompatible with the photo-stable 9-methylphenanthrene . The two mass spectra available in the Wiley Registry for GC-MS provide reliable reference data for monitoring photolysis completeness by headspace GC-MS detection of the released bromomethane by-product, a built-in reaction-monitoring advantage not shared by 9-chloromethyl or 9-formyl analogs [1].

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